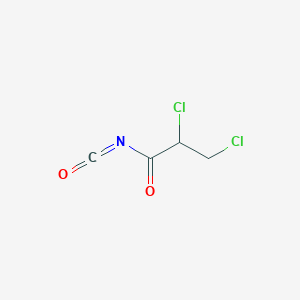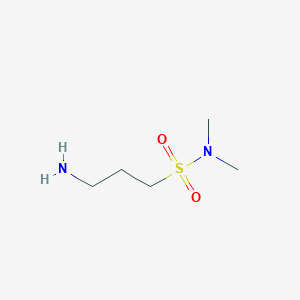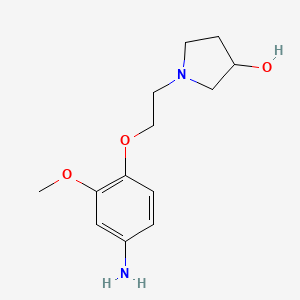![molecular formula C14H14BrNO B8699638 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one](/img/structure/B8699638.png)
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a bromine atom at the 5th position and a 4-ethylphenylmethyl group attached to the nitrogen atom of the pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-[(4-ethylphenyl)methyl]pyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridinone oxides or reduction to yield pyridinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include substituted pyridinones, pyridinone oxides, reduced pyridinone derivatives, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-ethylphenyl)methyl]pyridin-2-one: Lacks the bromine atom, leading to different reactivity and applications.
5-chloro-1-[(4-ethylphenyl)methyl]pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
5-bromo-1-[(4-methylphenyl)methyl]pyridin-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the bromine atom in 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one imparts unique reactivity, making it suitable for specific chemical transformations and applications that are not possible with its analogs. The ethyl group also contributes to its distinct properties compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C14H14BrNO |
|---|---|
Peso molecular |
292.17 g/mol |
Nombre IUPAC |
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C14H14BrNO/c1-2-11-3-5-12(6-4-11)9-16-10-13(15)7-8-14(16)17/h3-8,10H,2,9H2,1H3 |
Clave InChI |
XNRTXRHMYLODHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2C=C(C=CC2=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[(2-pyridinylmethylene)amino]-](/img/structure/B8699578.png)
![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)

![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)


![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)



